![molecular formula C9H14N4O B1314554 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide CAS No. 666235-33-2](/img/structure/B1314554.png)
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, often involves the use of aminopyrazoles as building blocks. These compounds are advantageous frameworks that can provide useful ligands for receptors or enzymes .Chemical Reactions Analysis
Aminopyrazoles, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .Scientific Research Applications
Oncology: FGFR Inhibitors
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: derivatives have been explored as potential pan-FGFR covalent inhibitors. These compounds target the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The derivatives show promise in inhibiting both wild-type FGFRs and gatekeeper mutants, offering a pathway to overcome drug resistance in cancer therapy .
Pharmaceutical Chemistry: Drug Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential analgesic, anti-inflammatory, and antimalarial properties, as well as activity against a range of other conditions .
Material Science: Optical Performance Enhancement
In material science, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has been used to enhance the structural and optical performance of novel materials. Its incorporation into certain compounds can lead to improved properties, which are crucial for developing advanced materials with specific applications .
Agricultural Chemistry: Insecticidal Activity
The compound has been investigated for its insecticidal activity. It can be used to develop new pesticides that are more effective and potentially less harmful to the environment. This application is particularly important for sustainable agriculture and food security .
Green Chemistry: Catalyst Development
Researchers have utilized 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in the development of catalysts for green chemistry applications. These catalysts can facilitate environmentally friendly chemical reactions, contributing to the creation of sustainable processes in the chemical industry .
Energetic Materials: High-Density Compounds
Derivatives of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide have been studied for their potential use in energetic materials. These compounds can lead to the development of high-density materials with greater insensitivity and thermal stability, which are desirable characteristics for safe and efficient energy storage .
Future Directions
The future directions for research on “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential as inhibitors of chorismate mutase . Additionally, the design and synthesis of aminopyrazole-based compounds as active agents in different therapeutic areas, particularly as anticancer/anti-inflammatory compounds, could be a promising direction .
Mechanism of Action
Target of Action
The primary target of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic . This compound is designed as a novel pan-FGFR covalent inhibitor, targeting both wild-type and the gatekeeper mutants .
Mode of Action
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide interacts with its targets by irreversibly binding to FGFR1 . This irreversible binding is a result of the compound’s covalent nature . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs is a key player in various cancers . By inhibiting FGFRs, this compound can potentially disrupt the biochemical pathways that lead to cancer cell proliferation . .
Result of Action
The compound strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This suggests that the compound’s action results in significant anti-cancer effects.
properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHOJIUCDZERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470797 | |
Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
666235-33-2 | |
Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.